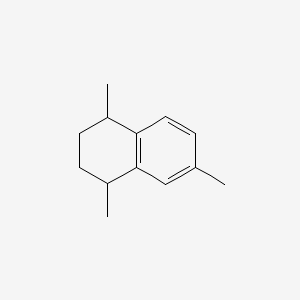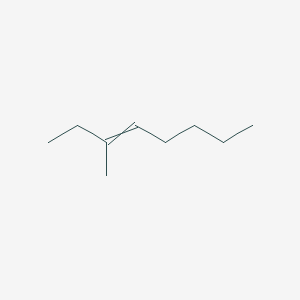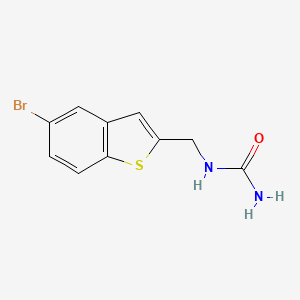
Urea, ((5-bromobenzo(b)thien-2-yl)methyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Urea, ((5-bromobenzo(b)thien-2-yl)methyl)- is a compound that belongs to the class of organic compounds known as ureas. Ureas are characterized by the presence of a carbonyl group attached to two amine groups. This specific compound features a 5-bromobenzo(b)thien-2-yl group, which is a brominated derivative of benzothiophene, attached to the urea moiety. Benzothiophenes are heterocyclic compounds containing a fused benzene and thiophene ring, known for their diverse biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Urea, ((5-bromobenzo(b)thien-2-yl)methyl)- typically involves the reaction of 5-bromobenzo(b)thiophene with an appropriate isocyanate or carbamoyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include refluxing the reactants in an organic solvent like dichloromethane or toluene for several hours to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as recrystallization or chromatography may also be employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzothiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the bromine atom, potentially replacing it with hydrogen or other substituents.
Substitution: The bromine atom in the 5-bromobenzo(b)thien-2-yl group can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or thiourea in polar aprotic solvents.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dehalogenated derivatives.
Substitution: Various substituted benzothiophene derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Urea, ((5-bromobenzo(b)thien-2-yl)methyl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.
Industry: Utilized in the development of advanced materials, such as polymers and dyes, due to its unique structural properties.
Mécanisme D'action
The mechanism of action of Urea, ((5-bromobenzo(b)thien-2-yl)methyl)- is largely dependent on its ability to interact with specific molecular targets. The brominated benzothiophene moiety can engage in π-π stacking interactions with aromatic residues in proteins, while the urea group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways involved may vary depending on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzothiazole derivatives: Compounds like 2-aminobenzothiazole share structural similarities and exhibit diverse biological activities.
Thiazole derivatives: Thiazoles are another class of heterocyclic compounds with a sulfur atom, known for their pharmacological properties.
Other brominated heterocycles: Compounds such as 5-bromoindole and 5-bromopyridine also feature bromine atoms and are used in various chemical and biological applications.
Uniqueness
Urea, ((5-bromobenzo(b)thien-2-yl)methyl)- is unique due to the combination of the urea functional group with the brominated benzothiophene moiety. This unique structure imparts specific chemical reactivity and biological activity that may not be observed in other similar compounds. The presence of the bromine atom allows for further functionalization, making it a versatile intermediate in organic synthesis.
Propriétés
Numéro CAS |
23799-94-2 |
|---|---|
Formule moléculaire |
C10H9BrN2OS |
Poids moléculaire |
285.16 g/mol |
Nom IUPAC |
(5-bromo-1-benzothiophen-2-yl)methylurea |
InChI |
InChI=1S/C10H9BrN2OS/c11-7-1-2-9-6(3-7)4-8(15-9)5-13-10(12)14/h1-4H,5H2,(H3,12,13,14) |
Clé InChI |
IQKAIYNZHIFPPW-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=C1Br)C=C(S2)CNC(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![8-Methyl-3-phenyl-8-azabicyclo[3.2.1]octan-2-ol](/img/structure/B14703533.png)
![3-[(4-Chlorophenyl)(phenyl)methyl]-1,5-dimethyl-1,2,5,6-tetrahydro-1,2,4-triazine](/img/structure/B14703534.png)
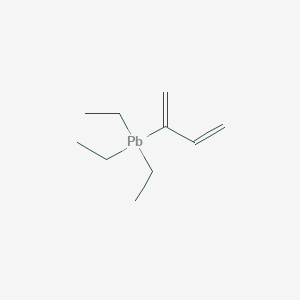

![4-Ethoxy-5H-pyrimido[4,5-b][1,4]thiazin-6(7H)-one](/img/structure/B14703547.png)
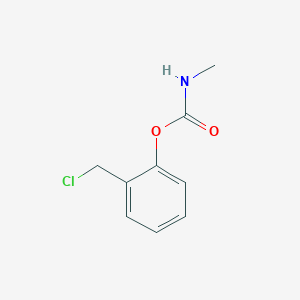
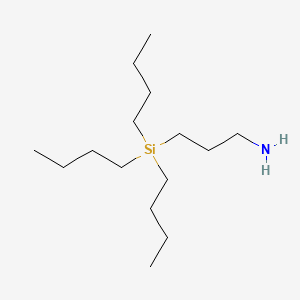
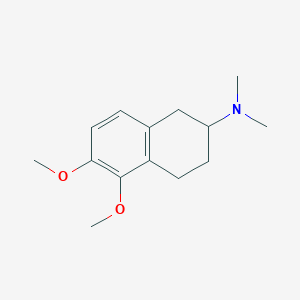
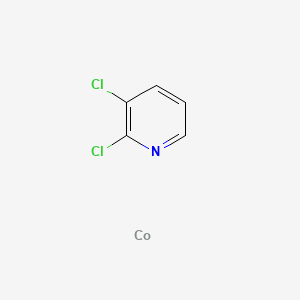
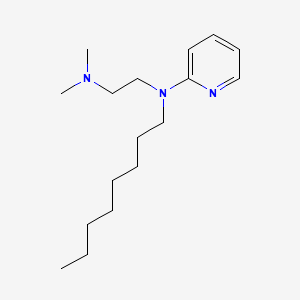
![[2,3-dimethyl-2-(methylcarbamoyloxymethyl)butyl]carbamic acid](/img/structure/B14703587.png)

